Epi-Lacosamide-d3 Epi-Lacosamide-d3
Brand Name: Vulcanchem
CAS No.: 1795786-76-3
VCID: VC0106694
InChI:
SMILES:
Molecular Formula: C₁₃H₁₅D₃N₂O₃
Molecular Weight: 253.31

Epi-Lacosamide-d3

CAS No.: 1795786-76-3

Cat. No.: VC0106694

Molecular Formula: C₁₃H₁₅D₃N₂O₃

Molecular Weight: 253.31

* For research use only. Not for human or veterinary use.

Epi-Lacosamide-d3 - 1795786-76-3

Specification

CAS No. 1795786-76-3
Molecular Formula C₁₃H₁₅D₃N₂O₃
Molecular Weight 253.31

Introduction

Chemical Identity and Properties

Epi-Lacosamide-d3 is characterized by specific chemical and physical properties that distinguish it as a stable isotope-labeled compound. The compound features a trideuteriomethoxy group, which replaces the standard methoxy group found in conventional lacosamide .

Basic Chemical Data

The fundamental chemical properties of Epi-Lacosamide-d3 are summarized in the following table:

PropertyValue
Chemical NameEpi-Lacosamide-d3
CAS Number1795786-76-3
Molecular FormulaC13D3H15N2O3
Molecular Weight253.312 g/mol
Accurate Mass253.151 Da
Product FormatNeat
SIL TypeDeuterium

Source: Compiled from multiple chemical reference databases

Structural Information

The structural characteristics of Epi-Lacosamide-d3 define its unique properties as both an epi-isomer and a deuterated compound:

Structural CharacteristicDescription
IUPAC Name(2S)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide
SMILES Notation[2H]C([2H])([2H])OCC@HC(=O)NCc1ccccc1
InChIInChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m0/s1/i2D3
InChIKeyVPPJLAIAVCUEMN-QLQUODACSA-N
StereochemistryContains an S-configured chiral center

Source: Data compiled from chemical database entries

The compound's structure features a deuterated methoxy group, with three hydrogen atoms replaced by deuterium isotopes. This substitution provides the compound with special properties for use in analytical chemistry and pharmaceutical research .

Relationship to Lacosamide

Epi-Lacosamide-d3 is structurally related to lacosamide but differs in two important aspects: stereochemistry and isotopic composition. Understanding these relationships is crucial for comprehending its role in pharmaceutical analysis.

Stereochemical Relationship

Epi-Lacosamide-d3 is the S-isomer of the molecule, whereas lacosamide (Vimpat®) is the R-isomer. This stereochemical difference significantly affects the biological activity of the compounds:

CompoundStereochemistryBiological Activity
Lacosamide(R)-configurationActive anticonvulsant
Epi-Lacosamide(S)-configurationConsidered an impurity
Epi-Lacosamide-d3(S)-configuration with deuterium labelingReference standard

Source: Based on chemical structure information and pharmaceutical classifications

Deuterium Labeling Significance

The deuterium labeling in Epi-Lacosamide-d3 serves specific analytical purposes:

  • Provides a distinct mass spectrometric profile for identification

  • Serves as an internal standard for quantitative analysis

  • Enables pharmaceutical researchers to track metabolic pathways

  • Assists in quality control of lacosamide pharmaceutical preparations

These applications make Epi-Lacosamide-d3 valuable in drug development, pharmacokinetic studies, and quality assurance processes .

Applications in Pharmaceutical Research

Epi-Lacosamide-d3 serves several important functions in pharmaceutical research and development, particularly in the quality control and analysis of lacosamide-based medications.

Analytical Applications

As a stable isotope-labeled compound, Epi-Lacosamide-d3 finds numerous applications in analytical chemistry:

ApplicationDescription
Reference StandardUsed to validate analytical methods for lacosamide detection
Impurity ProfilingHelps identify and quantify epi-isomer impurities in lacosamide formulations
Metabolic StudiesEnables tracking of deuterated compounds through metabolic pathways
Mass SpectrometryProvides distinct isotopic patterns for improved detection specificity
Bioavailability StudiesUsed as internal standard in pharmacokinetic investigations

Source: Based on common applications of deuterated reference standards in pharmaceutical analysis

Quality Control

Parent Compound: Lacosamide Research

While specific research on Epi-Lacosamide-d3 itself is limited in the available literature, understanding the research on its parent compound lacosamide provides valuable context for its significance.

Clinical Efficacy of Lacosamide

Lacosamide has demonstrated significant clinical efficacy in treating various forms of epilepsy, as evidenced by multiple clinical studies:

Study TypeKey FindingsPatient Population
Phase 3 Clinical TrialSignificantly lower risk of developing PGTCS (HR 0.540; p<0.001)Patients with idiopathic generalized epilepsy (IGE)
Phase 3 Clinical TrialHigher rate of freedom from PGTCS (31.3% vs 17.2%; p=0.011)Patients aged ≥4 years with IGE
Comparative AnalysisMedian percent reduction in PGTCS frequency (−77.92% vs −56.7% to −77.6%)Comparison with other antiepileptic drugs
Responder Analysis50% responder rates (68.1% vs 56.4% to 72.2%)Adjunctive treatment of PGTCS

Source: Clinical trial data reported in medical literature

Preclinical Research

Animal studies have further elucidated the efficacy of lacosamide in various epilepsy models:

ModelInterventionOutcome
Cortical Dysplasia Rat ModelLacosamide pretreatmentReduced seizure incidence and severity
PTZ-induced SeizuresLacosamide vs. LevetiracetamBoth effective in reducing seizure duration
Malformed Cortices ModelLacosamide treatmentSignificant reduction in acute seizure incidence
Generalized Epilepsy ModelLacosamide treatmentPotential treatment option for generalized epilepsy with cortical dysplasia

Source: Preclinical research findings

Mechanism of Action

Lacosamide exerts its anticonvulsant effects through a dual mechanism of action:

  • Selective enhancement of sodium channel slow inactivation

  • Modulation of collapsin response mediator protein-2 (CRMP-2)

This mechanism differs from many other anticonvulsants, potentially explaining its efficacy in treatment-resistant epilepsy .

SupplierProduct FormatAvailable QuantitiesPrice Range (USD)
TRC/LGC StandardsNeat5 mg$155
TRC/LGC StandardsNeat10 mg$285
TRC/LGC StandardsNeat25 mg$550
TRC/LGC StandardsNeat50 mg$1,230
TRC/LGC Standards1.0 mg/mL in Acetonitrile1×1 mL$140

Source: Pricing information from chemical suppliers

ParameterSpecification
Shipping TemperatureRoom Temperature
Storage RequirementsRefrigerated
Country of OriginCANADA
Regulatory NotesControlled product; additional documentation may be required
AvailabilityMade to order

Source: Product information from supplier catalogs

While specific physical data for Epi-Lacosamide-d3 is limited, reference to the related compound lacosamide provides context for understanding its likely physical properties.

Physical Properties of Related Compounds

PropertyLacosamide ValueRelevance to Epi-Lacosamide-d3
Melting point141-143°CSimilar range expected with possible slight differences
Optical Activity[α]/D 13 to 18° (C=0.5g/100mL, MeOH)Opposite rotation expected for epi-isomer
Boiling point536.4±50.0 °C (Predicted)Similar values expected with minor differences
Density1.120±0.06 g/cm³ (Predicted)Slightly higher due to deuterium content
FormCrystalline solidSimilar physical form likely
ColorWhite to beigeSimilar appearance expected

Source: Physical property data from chemical databases

Solubility Characteristics

The solubility profile of lacosamide provides insight into the likely solubility characteristics of Epi-Lacosamide-d3:

SolventSolubility of LacosamideExpected Difference for Epi-Lacosamide-d3
DMF20 mg/mlMinor differences possible
DMSO20 mg/mlMinor differences possible
Ethanol20 mg/mlMinor differences possible
PBS (pH 7.2)2 mg/mlMinor differences possible
AcetonitrileCompatible (used as solvent)Good solubility confirmed

Epi-Lacosamide-d3 represents an important deuterium-labeled compound with significant applications in pharmaceutical analysis and research. As the deuterated form of the S-isomer of lacosamide, it serves as a critical reference standard for quality control and analytical method development in the production of lacosamide-based medications. The compound's unique structure, featuring a trideuteriomethoxy group, provides distinct advantages for mass spectrometric and chromatographic analyses.

While research specifically focused on Epi-Lacosamide-d3 is limited in the current literature, the extensive research on its parent compound lacosamide highlights the importance of high-quality analytical standards in the development and quality control of effective anticonvulsant medications. The commercial availability of Epi-Lacosamide-d3 from specialized suppliers facilitates ongoing research in this important area of pharmaceutical science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator